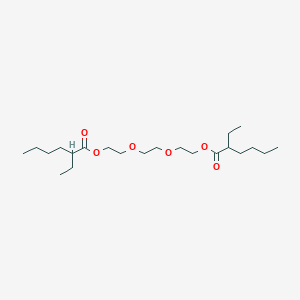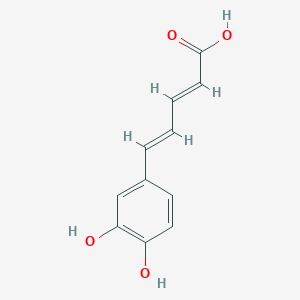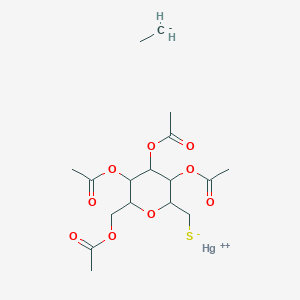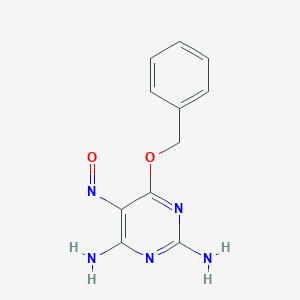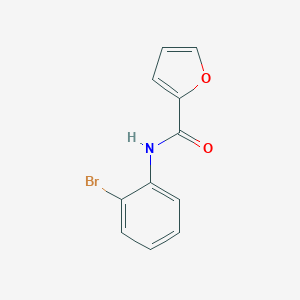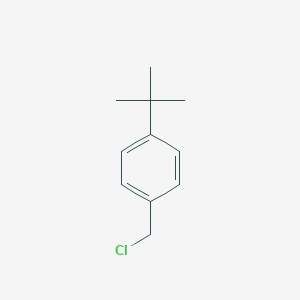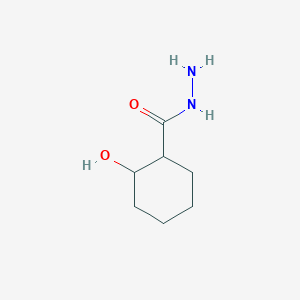
2-Hydroxycyclohexane-1-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxycyclohexane-1-carbohydrazide, also known as HCCH, is a chemical compound that belongs to the class of hydrazides. It has been extensively studied for its potential applications in various scientific fields, including medicine, biochemistry, and material science.
Wissenschaftliche Forschungsanwendungen
2-Hydroxycyclohexane-1-carbohydrazide has been extensively studied for its potential applications in medicine and biochemistry. It has been shown to exhibit antioxidant, anti-inflammatory, and antitumor properties. 2-Hydroxycyclohexane-1-carbohydrazide has also been investigated for its potential use as a chelating agent for heavy metal ions, such as copper and lead.
Wirkmechanismus
The exact mechanism of action of 2-Hydroxycyclohexane-1-carbohydrazide is not fully understood. However, it has been proposed that 2-Hydroxycyclohexane-1-carbohydrazide exerts its antioxidant and anti-inflammatory effects through the scavenging of reactive oxygen species and inhibition of pro-inflammatory cytokines. 2-Hydroxycyclohexane-1-carbohydrazide has also been shown to induce apoptosis in cancer cells through the activation of caspase enzymes.
Biochemical and Physiological Effects:
2-Hydroxycyclohexane-1-carbohydrazide has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce oxidative stress, inflammation, and DNA damage in various cell types. 2-Hydroxycyclohexane-1-carbohydrazide has also been shown to exhibit antitumor effects in vitro and in vivo. In addition, 2-Hydroxycyclohexane-1-carbohydrazide has been shown to exhibit neuroprotective effects in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
2-Hydroxycyclohexane-1-carbohydrazide has several advantages for use in lab experiments. It is readily available and relatively inexpensive. 2-Hydroxycyclohexane-1-carbohydrazide is also stable under a wide range of conditions, making it suitable for use in various experimental settings. However, 2-Hydroxycyclohexane-1-carbohydrazide has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on 2-Hydroxycyclohexane-1-carbohydrazide. One area of interest is the development of 2-Hydroxycyclohexane-1-carbohydrazide-based materials for use in biomedical applications, such as drug delivery systems and tissue engineering. Another area of interest is the investigation of the potential use of 2-Hydroxycyclohexane-1-carbohydrazide as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Further research is also needed to fully understand the mechanism of action of 2-Hydroxycyclohexane-1-carbohydrazide and its potential applications in various scientific fields.
In conclusion, 2-Hydroxycyclohexane-1-carbohydrazide is a promising chemical compound that has potential applications in various scientific fields. Its antioxidant, anti-inflammatory, and antitumor properties make it an attractive candidate for further research. However, further studies are needed to fully understand the mechanism of action of 2-Hydroxycyclohexane-1-carbohydrazide and its potential applications in medicine, biochemistry, and material science.
Synthesemethoden
2-Hydroxycyclohexane-1-carbohydrazide can be synthesized through the reaction of cyclohexanone with hydrazine hydrate in the presence of a catalyst. The reaction proceeds through the formation of a hydrazone intermediate, which is subsequently reduced to 2-Hydroxycyclohexane-1-carbohydrazide. The purity of 2-Hydroxycyclohexane-1-carbohydrazide can be improved through recrystallization and purification techniques.
Eigenschaften
CAS-Nummer |
100948-90-1 |
|---|---|
Produktname |
2-Hydroxycyclohexane-1-carbohydrazide |
Molekularformel |
C7H14N2O2 |
Molekulargewicht |
158.2 g/mol |
IUPAC-Name |
2-hydroxycyclohexane-1-carbohydrazide |
InChI |
InChI=1S/C7H14N2O2/c8-9-7(11)5-3-1-2-4-6(5)10/h5-6,10H,1-4,8H2,(H,9,11) |
InChI-Schlüssel |
JEQMQBRLQLBAEY-UHFFFAOYSA-N |
SMILES |
C1CCC(C(C1)C(=O)NN)O |
Kanonische SMILES |
C1CCC(C(C1)C(=O)NN)O |
Synonyme |
Cyclohexanecarboxylic acid, 2-hydroxy-, hydrazide (6CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



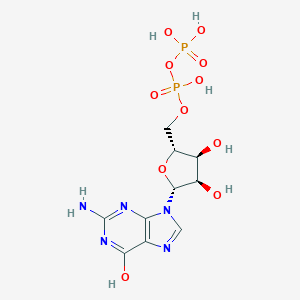
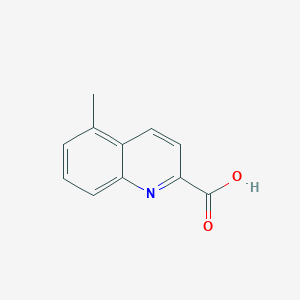
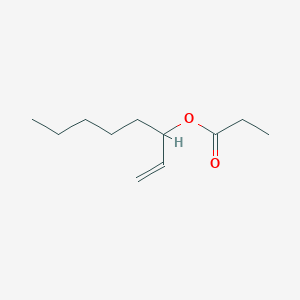
![1-[Bis(2-hydroxyethyl)amino]hexadecan-2-ol](/img/structure/B24724.png)
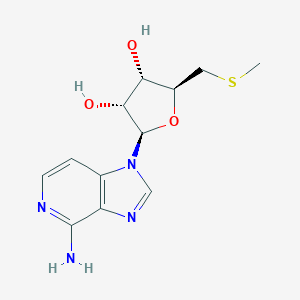
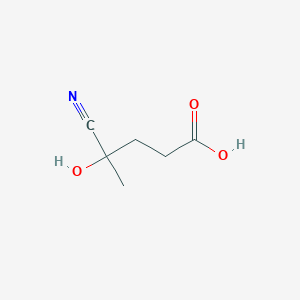
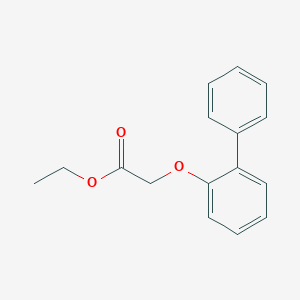
![(2S)-2-[2-(5-methyl-2,4-dioxopyrimidin-1-yl)propanoylamino]propanoic acid](/img/structure/B24734.png)
